4-(4-Benzyl-piperidin-1-yl)-benzonitrile
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Overview
Description
4-(4-Benzyl-piperidin-1-yl)-benzonitrile is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzyl-piperidin-1-yl)-benzonitrile typically involves the reaction of 4-benzylpiperidine with benzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine nitrogen, followed by nucleophilic substitution with benzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzyl-piperidin-1-yl)-benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert nitrile groups to amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Benzyl-piperidin-1-yl)-benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The benzyl and benzonitrile groups contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Benzyl-piperidin-1-yl)-acetic acid
- 4-Fluoro-(4-(4-Benzyl)piperidin-1-yl)(2-(pyrimidin-4-yl)pyridin-3-yl)methanone
Uniqueness
4-(4-Benzyl-piperidin-1-yl)-benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
831203-55-5 |
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Molecular Formula |
C19H20N2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)benzonitrile |
InChI |
InChI=1S/C19H20N2/c20-15-18-6-8-19(9-7-18)21-12-10-17(11-13-21)14-16-4-2-1-3-5-16/h1-9,17H,10-14H2 |
InChI Key |
BGOXFZFJYRDVQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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